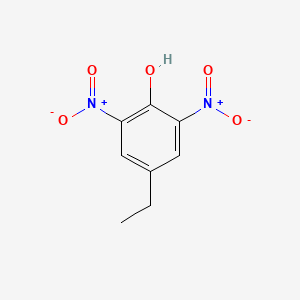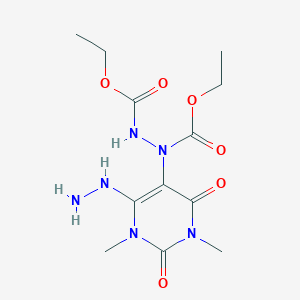
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of hydrazine and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce various hydrazine compounds.
科学的研究の応用
Chemistry
In chemistry, Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its hydrazine groups make it a valuable tool for probing biological systems and understanding biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- Diethyl 2,6-dimethyl-4-(1-(2-hydroxyethyl)pyridin-3-yl)pyridine-3,5-dicarboxylate
- Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of hydrazine and pyrimidine functional groups. This combination provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
18969-82-9 |
|---|---|
分子式 |
C12H20N6O6 |
分子量 |
344.32 g/mol |
IUPAC名 |
ethyl N-(ethoxycarbonylamino)-N-(4-hydrazinyl-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H20N6O6/c1-5-23-10(20)15-18(12(22)24-6-2)7-8(14-13)16(3)11(21)17(4)9(7)19/h14H,5-6,13H2,1-4H3,(H,15,20) |
InChIキー |
YPRDUNGRXYKYMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NN)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



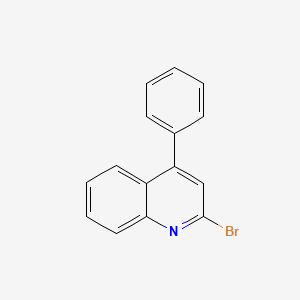

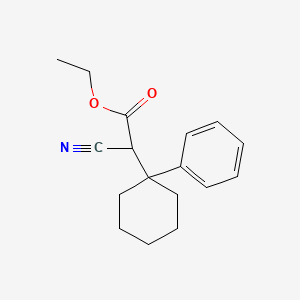
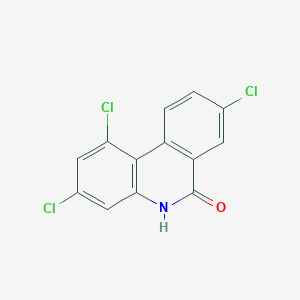
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
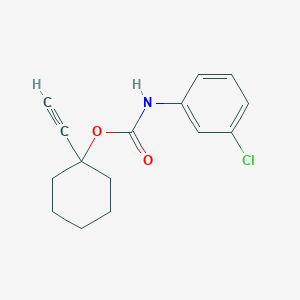
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
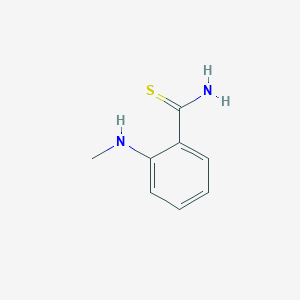
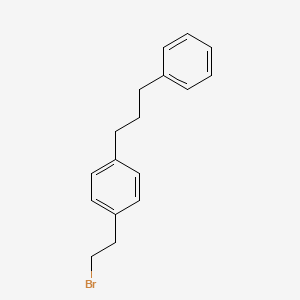
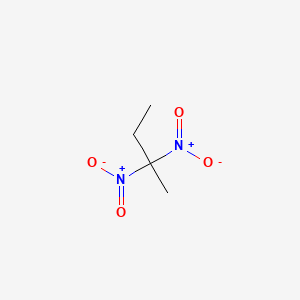
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
